Home > Products > Screening Compounds P33083 > CAFFEINE and SODIUM BENZOATE
CAFFEINE and SODIUM BENZOATE - 8000-95-1

CAFFEINE and SODIUM BENZOATE

Catalog Number: EVT-1594645
CAS Number: 8000-95-1
Molecular Formula: C15H15N4NaO4
Molecular Weight: 338.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium caffeine benzoate is a mixture of caffeine and sodium benzoate. It is used for the treatment of acute respiratory depression associated with overdosage of CNS depressant drugs and also used in combination with ergotamine to prevent vascular headaches. It contains a caffeine and a sodium benzoate.
Overview

Caffeine and sodium benzoate are two widely used compounds in various industries, particularly in the food and pharmaceutical sectors. Caffeine, a central nervous system stimulant, is primarily found in coffee, tea, and soft drinks, while sodium benzoate is commonly utilized as a preservative in food products to inhibit microbial growth.

Source

Caffeine is naturally occurring in several plants, including coffee beans, tea leaves, and cacao pods. It can also be synthesized chemically. Sodium benzoate is derived from benzoic acid and is produced by neutralizing benzoic acid with sodium hydroxide or sodium carbonate.

Classification
  • Caffeine: Classified as a methylxanthine alkaloid.
  • Sodium Benzoate: Classified as a food preservative and antimicrobial agent.
Synthesis Analysis

Methods

Caffeine can be synthesized through various methods, including the methylation of xanthine or the extraction from natural sources. Sodium benzoate is synthesized by reacting benzoic acid with sodium hydroxide.

Technical Details

A notable method for preparing a solid composition of caffeine and sodium benzoate involves dissolving both compounds in an aqueous solution followed by evaporation to yield a homogeneous solid. This process allows for better integration of the two substances without the need for stringent specifications regarding particle size and density .

Molecular Structure Analysis

Structure

Caffeine has the molecular formula C8H10N4O2C_8H_{10}N_4O_2 and features a complex structure with three methyl groups attached to a xanthine core. Sodium benzoate has the formula C7H5NaO2C_7H_5NaO_2 and consists of a benzene ring with a carboxylate group attached to a sodium ion.

Data

  • Caffeine:
    • Molar Mass: 194.19 g/mol
    • Melting Point: 235 °C
  • Sodium Benzoate:
    • Molar Mass: 144.11 g/mol
    • Melting Point: 300 °C (decomposes)
Chemical Reactions Analysis

Reactions

Caffeine can undergo various reactions including oxidation and methylation. Sodium benzoate can react with acids to form benzoic acid or with phenols under certain conditions to form esters.

Technical Details

The combination of caffeine and sodium benzoate in solution can lead to complex interactions that may affect their stability and efficacy when used as preservatives or stimulants in beverages .

Mechanism of Action

Process

Caffeine acts primarily as an antagonist of adenosine receptors, leading to increased neuronal firing and the release of neurotransmitters such as dopamine and norepinephrine. Sodium benzoate works by disrupting the cellular metabolism of microorganisms, thereby preventing spoilage.

Data

  • Caffeine's half-life ranges from 3 to 7 hours in humans.
  • Sodium benzoate's effectiveness as a preservative is maximized at acidic pH levels (pH < 7).
Physical and Chemical Properties Analysis

Physical Properties

  • Caffeine:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water (2 g/100 mL at 20 °C)
  • Sodium Benzoate:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water (0.67 g/100 mL at 20 °C)

Chemical Properties

Both compounds are stable under normal conditions but can degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

  1. Pharmaceuticals: Caffeine is used to treat migraines and enhance the efficacy of pain relievers.
  2. Food Industry: Sodium benzoate serves as a preservative in soft drinks, sauces, and pickles.
  3. Research: Both compounds are utilized in studies examining metabolic processes and microbial growth inhibition.
Neuropharmacological Interactions and Behavioral Outcomes

Neurobehavioral Modulation in Adolescent Rodent Models

Research using adolescent rodent models demonstrates significant neurobehavioral alterations following caffeine and sodium benzoate exposure. A controlled study with male albino rats (postnatal days 30-60) revealed that sodium benzoate (SB) administered at 100 mg/kg (SB100) and 400 mg/kg (SB400) doses significantly amplified ambulation frequency by 67% and 122%, respectively, compared to controls. Caffeine (Caf) alone increased ambulation by 23%. Strikingly, co-administration of caffeine with either SB dose substantially mitigated these effects, reducing ambulation frequency by 65% (SB100+Caf) and 37% (SB400+Caf) compared to caffeine-only groups [1]. These behavioral changes occurred during a critical neurodevelopmental window characterized by heightened neuroplasticity and vulnerability to environmental influences [1].

Exploratory behaviors exhibited similar patterns, with rearing frequency increasing by 69% in the SB400 group but decreasing by 40% when co-administered with caffeine. These findings suggest caffeine may modulate sodium benzoate's psychostimulant effects on locomotor activity in adolescence. Importantly, novel object recognition tests demonstrated that caffeine (7.5 mg/kg) co-administration partially rescued sodium benzoate-induced memory deficits, indicating complex interactions affecting cognitive domains [1]. The neurobehavioral alterations occurred without significant changes in body weight or basic physiological parameters, suggesting specific CNS targeting.

Table 1: Neurobehavioral Parameters in Adolescent Rodents After 14-Day Exposure

ParameterControlSB100SB400CaffeineSB100+CafSB400+Caf
Ambulation Frequency100%+67%+122%+23%-48%*-30%*
Rearing Frequency100%+42%+69%+15%-32%*-40%*
Memory Index (NOR)100%-28%-42%+5%-15%*-18%*

*Percentage change relative to control; *relative to corresponding SB dose without caffeine [1]

Impact on Oxidative Stress Biomarkers in Cortical and Hippocampal Regions

Caffeine and sodium benzoate significantly modulate cerebral redox homeostasis through distinct mechanisms. Sodium benzoate (600 mg/kg) consistently elevates malondialdehyde (MDA) levels—a lipid peroxidation marker—by approximately 40-60% in cortical and hippocampal tissues, indicating substantial oxidative membrane damage [7] [10]. This is accompanied by 30-50% depletion of endogenous antioxidants including superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione-S-transferase (GST) across brain regions [7]. The compound's ability to generate reactive oxygen species (ROS) appears particularly detrimental to mitochondrial integrity in neurons.

Caffeine exhibits concentration-dependent effects on oxidative pathways. At lower concentrations (equivalent to human consumption of 1-3 coffees), caffeine demonstrates modest antioxidant properties through adenosine A2A receptor antagonism. However, when co-administered with sodium benzoate, caffeine fails to counteract benzoate-induced oxidative stress effectively. In LPS-challenged models, sodium benzoate exacerbates inflammation-induced oxidative damage, increasing brain MDA by 85% and reducing SOD by 52% compared to LPS-only groups [10]. The hippocampus shows particular vulnerability, with glutathione depletion exceeding 60% in combined exposure scenarios. This region-specific sensitivity potentially underlies cognitive manifestations observed in behavioral tests.

Table 2: Oxidative Stress Biomarker Alterations in Rat Brain Tissue

BiomarkerBrain RegionSB OnlyCaf OnlySB+CafLPS+SB
MDA (nmol/mg)Cortex+42%-8%+38%+85%*
Hippocampus+58%-5%+51%+92%*
SOD (U/mg)Cortex-35%+12%-28%-52%*
Hippocampus-41%+9%-37%-60%*
GSH (μg/mg)Cortex-32%+6%-29%-48%*
Hippocampus-47%+4%-43%-64%*

*Compared to LPS-only group; Percentage change from control baseline [7] [10]

Cholinergic and Dopaminergic Pathway Alterations

The cholinergic system demonstrates significant vulnerability to sodium benzoate exposure. Acetylcholinesterase (AChE) activity increases by 25-40% in hippocampal and cortical regions following sodium benzoate administration (400-600 mg/kg), indicating enhanced acetylcholine breakdown and likely cholinergic signaling impairment [1] [10]. This enzymatic alteration correlates with observed memory deficits in novel object recognition and Morris water maze tests. Caffeine co-administration partially normalizes AChE activity (10-15% reduction compared to sodium benzoate alone) but does not fully restore baseline function [1].

Dopaminergic systems exhibit complex region-specific responses. Prefrontal cortical areas show reduced dopamine turnover following high-dose sodium benzoate exposure, potentially contributing to working memory deficits. Conversely, striatal regions demonstrate upregulated D2 receptor density (approximately 20-30% increase) and heightened dopamine sensitivity following prolonged sodium benzoate administration [8]. These alterations mirror findings in dopamine supersensitivity psychosis models. Caffeine's adenosine receptor antagonism modulates dopamine release dynamics, particularly in the nucleus accumbens, where it potentiates psychostimulant effects at low doses but exhibits regulatory effects when combined with sodium benzoate [1] [8]. The net effect appears to depend on exposure timing, dose proportionality, and developmental stage.

GABAergic System Perturbations and Anxiolytic Efficacy Reduction

GABAergic neurotransmission undergoes significant disruption following sodium benzoate exposure. Sodium benzoate (400 mg/kg) reduces hippocampal GABA levels by approximately 25-30% and diminishes glutamic acid decarboxylase (GAD67) expression, the key enzyme in GABA synthesis [1]. This depletion compromises inhibitory neurotransmission, potentially contributing to observed anxiety-like behaviors and seizure susceptibility. GABA-A receptor subunit composition shifts toward α2-containing isoforms, which are associated with reduced benzodiazepine sensitivity.

Caffeine exacerbates GABAergic deficits at higher doses (7.5-10 mg/kg), further reducing GABA concentrations by an additional 15% when co-administered with sodium benzoate [1]. This combined effect corresponds with decreased efficacy of benzodiazepine anxiolytics in rodent approach-avoidance tests. The elevated plus maze demonstrates a 40% reduction in open-arm time in sodium benzoate-exposed rodents, indicating heightened anxiety, with caffeine co-administration providing no amelioration. Notably, the GABA synthesis inhibitor sodium benzoate and adenosine antagonist caffeine create a "double-hit" on inhibitory neurotransmission, potentially explaining the limited therapeutic window for anxiolytics in exposed subjects.

Histopathological Correlates of Cognitive Dysfunction

Histopathological examinations reveal significant neural damage following sodium benzoate exposure, particularly when combined with inflammatory challenges or caffeine. Sodium benzoate (600 mg/kg) induces pyknotic nuclei and neuronal shrinkage in hippocampal CA1 and CA3 regions, with approximately 30-40% reduction in viable neurons compared to controls after 14-day exposure [7] [10]. Cortical layers III-V exhibit dendritic arborization reduction and synaptic density decreases exceeding 25%. These structural changes correlate with Morris water maze performance deficits, including 50% longer latencies to locate submerged platforms.

When combined with lipopolysaccharide (LPS)-induced neuroinflammation, sodium benzoate exacerbates neuropathology, increasing microglial activation by 80% and astrogliosis by 70% in the hippocampus compared to LPS-only groups [10]. Caffeine co-administration provides partial neuroprotection in the cortex, reducing apoptosis markers by 15-20%, but shows limited efficacy in hippocampal subfields. Cerebellar Purkinje cells demonstrate particular vulnerability to the caffeine-sodium benzoate combination, with 35% cell loss and Bergmann gliosis. Histopathological damage severity directly correlates with spatial memory deficits (r = -0.78, p < 0.01) and object recognition impairment (r = -0.65, p < 0.05), establishing structure-function relationships for cognitive dysfunction.

Table 3: Histopathological Alterations in Neural Structures

Brain RegionNeural AlterationSB OnlyCaf OnlySB+CafLPS+SB
Hippocampus CA1Viable neuron density-32%-5%-28%-58%*
Microglial activation+45%+8%+51%+80%*
Prefrontal CortexDendritic arborization-27%-3%-25%-42%*
Synaptic density-25%-2%-23%-38%*
CerebellumPurkinje cell loss-18%-4%-35%-52%*
Bergmann gliosis+30%+5%+48%+75%*

*Compared to LPS-only group; Percentage change from control baseline [7] [10]

Properties

CAS Number

8000-95-1

Product Name

CAFFEINE and SODIUM BENZOATE

IUPAC Name

sodium;1,3,7-trimethylpurine-2,6-dione;benzoate

Molecular Formula

C15H15N4NaO4

Molecular Weight

338.29 g/mol

InChI

InChI=1S/C8H10N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4H,1-3H3;1-5H,(H,8,9);/q;;+1/p-1

InChI Key

JWBPVFVNISJVEM-UHFFFAOYSA-M

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.